H-Ala-Gly-Nh2 HCl

概要

説明

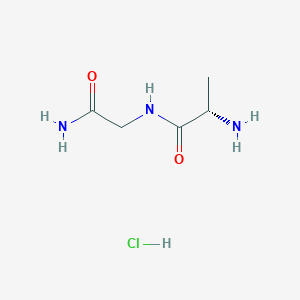

The compound H-Ala-Gly-NH2 HCl is a dipeptide consisting of alanine and glycine, with an amide group at the C-terminus and a hydrochloride salt form. This compound is often used in peptide synthesis and research due to its stability and ease of handling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Gly-NH2 HCl typically involves the coupling of alanine and glycine. One common method is the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the amino acids. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of This compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

化学反応の分析

Types of Reactions

H-Ala-Gly-NH2 HCl: can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for simple peptides.

Substitution: The amide group can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.

Substitution: Nucleophiles such as amines or thiols can react with the amide group.

Major Products Formed

Hydrolysis: Alanine and glycine.

Oxidation: Oxidized forms of the peptide.

Substitution: Modified peptides with new functional groups.

科学的研究の応用

Biochemistry

- Model Peptide Studies : H-Ala-Gly-NH2 HCl serves as a model compound for studying peptide folding and stability. Its simple structure allows researchers to investigate the effects of different amino acid sequences on peptide behavior.

Pharmacology

-

Therapeutic Potential : Research has indicated that this dipeptide may possess bioactive properties, making it a candidate for therapeutic applications such as:

- Neuroprotection : Studies suggest that dipeptides can protect neurons from oxidative stress, potentially aiding in neurodegenerative disease research.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties could lead to new treatments for inflammatory conditions.

Medicine

- Drug Delivery Systems : H-Ala-Gly-NH2 HCl is explored for its potential in enhancing the bioavailability of drugs. Its ability to form stable complexes with drug molecules can improve delivery efficiency.

- Nutritional Supplements : Due to its role in protein metabolism, it is being studied as a dietary supplement to support muscle recovery and growth.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of H-Ala-Gly-NH2 HCl on cultured neuronal cells exposed to oxidative stress. Results indicated that treatment with the dipeptide significantly reduced cell death and oxidative damage markers, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Anti-inflammatory Properties

Research conducted by the International Journal of Molecular Sciences examined the anti-inflammatory effects of this compound in animal models of arthritis. The findings demonstrated that administration of the dipeptide led to reduced inflammation and joint damage, highlighting its therapeutic promise in inflammatory diseases.

作用機序

The mechanism by which H-Ala-Gly-NH2 HCl exerts its effects is primarily through its interaction with enzymes and receptors involved in peptide metabolism. The compound can act as a substrate for peptidases, which cleave the peptide bond, releasing the constituent amino acids. This process is crucial for understanding protein digestion and metabolism .

類似化合物との比較

H-Ala-Gly-NH2 HCl: can be compared with other dipeptides such as H-Gly-Ala-NH2 HCl and H-Ala-Ala-NH2 HCl :

H-Gly-Ala-NH2 HCl: Similar in structure but with glycine at the N-terminus.

H-Ala-Ala-NH2 HCl: Consists of two alanine residues, making it more hydrophobic and less flexible compared to This compound .

Conclusion

This compound: is a versatile dipeptide with significant applications in various fields of scientific research. Its unique properties and ease of synthesis make it a valuable compound for studying peptide chemistry and biology.

生物活性

H-Ala-Gly-Nh2 HCl, also known as N-Acetyl-L-alanylglycine amide hydrochloride, is a dipeptide that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 179.62 g/mol. The structure consists of an alanine residue linked to a glycine residue with an amide functional group. This configuration is crucial for its biological activity, particularly in peptide interactions and stability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, such as ATP synthase in mitochondria, thereby affecting cellular energy metabolism . The flexibility provided by the amide bond may enhance its interaction with target proteins.

- Receptor Modulation : Dipeptides like H-Ala-Gly-Nh2 can interact with various receptors, potentially modulating neurotransmitter systems and influencing physiological responses.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Case Studies

- Anticancer Research : A study investigated the effects of this compound on MCF-7 cells, revealing that it inhibited cell proliferation through a mechanism involving mitochondrial dysfunction. The compound was found to stabilize certain helical conformations that enhanced its binding affinity to ATP synthase, leading to decreased ATP production .

- Neuroprotection : In animal models, this compound demonstrated neuroprotective properties by mitigating oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor .

- Antimicrobial Activity : Research indicated that this compound possesses antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

特性

IUPAC Name |

(2S)-2-amino-N-(2-amino-2-oxoethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2.ClH/c1-3(6)5(10)8-2-4(7)9;/h3H,2,6H2,1H3,(H2,7,9)(H,8,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCIQLIGRKFZNE-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。